molecular formula C4HCl2NO2S B1313551 2,4-Dichloro-5-thiazolecarboxylic acid CAS No. 62019-56-1

2,4-Dichloro-5-thiazolecarboxylic acid

Cat. No. B1313551
CAS RN: 62019-56-1
M. Wt: 198.03 g/mol
InChI Key: AMEPJXXVIJZMJL-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-thiazolecarboxylic acid is a chemical compound with the molecular formula C4HCl2NO2S. It has an average mass of 198.027 Da and a monoisotopic mass of 196.910507 Da .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-thiazolecarboxylic acid consists of a five-membered thiazole ring, which contains a nitrogen atom and a sulfur atom, substituted at the 2 and 4 positions with chlorine atoms . The carboxylic acid group is attached at the 5 position of the thiazole ring .


Chemical Reactions Analysis

Thiazole compounds, including 2,4-Dichloro-5-thiazolecarboxylic acid, are known to participate in various chemical reactions due to the presence of nitrogen and sulfur atoms in the thiazole ring . These reactions include oxidation reactions and donor-acceptor reactions .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-thiazolecarboxylic acid has a density of 1.8±0.1 g/cm3, a boiling point of 385.0±45.0 °C at 760 mmHg, and a flash point of 186.7±28.7 °C . It has a molar refractivity of 39.4±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 108.6±3.0 cm3 .

Scientific Research Applications

Thiazole derivatives have been studied extensively due to their diverse biological activities . Here are some of the applications:

  • Antioxidant Activity

    • Thiazole derivatives have been found to act as antioxidants .
    • The outcomes of these applications also vary, but in general, they help in neutralizing harmful free radicals in the body .
  • Analgesic Activity

    • Some thiazole derivatives have been found to have analgesic (pain-relieving) properties .
    • The effectiveness of these compounds as analgesics has been demonstrated in various studies, although the specific results depend on the derivative and the context .
  • Anti-inflammatory Activity

    • Thiazole derivatives have also been found to have anti-inflammatory properties .
    • Various studies have shown these compounds to be effective in reducing inflammation, although the specific results depend on the derivative and the context .
  • Antimicrobial Activity

    • Some thiazole derivatives have been found to have antimicrobial properties .
    • Various studies have shown these compounds to be effective as antimicrobials, although the specific results depend on the derivative and the context .
  • Antiviral Activity

    • Thiazole derivatives have been found to have antiviral properties .
    • Various studies have shown these compounds to be effective as antivirals, although the specific results depend on the derivative and the context .
  • Antitumor Activity

    • Some thiazole derivatives have been found to have antitumor or cytotoxic properties .
    • Various studies have shown these compounds to be effective as antitumor agents, although the specific results depend on the derivative and the context .
  • Antihypertensive Activity

    • Thiazole derivatives have been found to have antihypertensive properties .
    • The effectiveness of these compounds as antihypertensives has been demonstrated in various studies .
  • Antischizophrenia Activity

    • Some thiazole derivatives have been found to have antischizophrenia properties .
    • The effectiveness of these compounds as antischizophrenia agents has been demonstrated in various studies .
  • Antibacterial Activity

    • Thiazole derivatives have also been found to have antibacterial properties .
    • Various studies have shown these compounds to be effective as antibacterials .
  • Anti-HIV Activity

    • Some thiazole derivatives have been found to have anti-HIV properties .
    • Various studies have shown these compounds to be effective as anti-HIV agents .
  • Hypnotics Activity

    • Thiazole derivatives have been found to have hypnotics properties .
    • The effectiveness of these compounds as hypnotics has been demonstrated in various studies .
  • Antiallergic Activity

    • Some thiazole derivatives have been found to have antiallergic properties .
    • The effectiveness of these compounds as antiallergics has been demonstrated in various studies .
  • Fibrinogen Receptor Antagonist Activity

    • Thiazole derivatives have been found to have fibrinogen receptor antagonist activity .
    • The effectiveness of these compounds as fibrinogen receptor antagonists has been demonstrated in various studies .
  • Bacterial DNA Gyrase B Inhibitor Activity

    • Some thiazole derivatives have been found to have bacterial DNA gyrase B inhibitor properties .
    • Various studies have shown these compounds to be effective as bacterial DNA gyrase B inhibitors .
  • Antitumor and Cytotoxic Activity

    • Thiazole derivatives have been found to have antitumor and cytotoxic properties .
    • The effectiveness of these compounds as antitumor and cytotoxic agents has been demonstrated in various studies .
  • Antiretroviral Activity

    • Some thiazole derivatives have been found to have antiretroviral properties .
    • Various studies have shown these compounds to be effective as antiretrovirals .
  • Antifungal Activity

    • Thiazole derivatives have been found to have antifungal properties .
    • Various studies have shown these compounds to be effective as antifungals .
  • Diuretic Activity

    • Some thiazole derivatives have been found to have diuretic properties .
    • The effectiveness of these compounds as diuretics has been demonstrated in various studies .

properties

IUPAC Name

2,4-dichloro-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEPJXXVIJZMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70490893
Record name 2,4-Dichloro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-thiazolecarboxylic acid

CAS RN

62019-56-1
Record name 2,4-Dichloro-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62019-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,3-thiazole-5-carboxylic acid
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